Urea, N-(4-chlorophenyl)-N'-(4-((7-chloro-4-quinolinyl)amino)phenyl)-
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Overview
Description
Urea, N-(4-chlorophenyl)-N’-(4-((7-chloro-4-quinolinyl)amino)phenyl)- is a complex organic compound that features a urea backbone substituted with chlorophenyl and quinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N’-(4-((7-chloro-4-quinolinyl)amino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Intermediate Amines: The synthesis begins with the preparation of 4-chloroaniline and 7-chloro-4-quinolineamine.
Coupling Reaction: These intermediates are then coupled using a urea derivative under controlled conditions. The reaction often requires a catalyst such as palladium on carbon (Pd/C) and is carried out in an inert atmosphere to prevent oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the coupling reaction under optimized conditions to maximize yield.
Continuous Flow Processes: These processes enhance efficiency and consistency in product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
- **Enzyme Inhibition
Properties
CAS No. |
130292-77-2 |
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Molecular Formula |
C22H16Cl2N4O |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(7-chloroquinolin-4-yl)amino]phenyl]urea |
InChI |
InChI=1S/C22H16Cl2N4O/c23-14-1-4-17(5-2-14)27-22(29)28-18-8-6-16(7-9-18)26-20-11-12-25-21-13-15(24)3-10-19(20)21/h1-13H,(H,25,26)(H2,27,28,29) |
InChI Key |
IQXXLOCPVIVVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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